molecular formula C11H13NO3S B088787 2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 13130-43-3

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B088787
CAS RN: 13130-43-3
M. Wt: 239.29 g/mol
InChI Key: YQJPHNLITLRBAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiophene derivatives often involves multi-step chemical processes, including selective reductions, acetylations, and carboxylations. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been converted into its acetylamino derivative through acetylation reactions, demonstrating a typical pathway for introducing acetylamino functional groups into the benzothiophene core (Narayana et al., 2006). These synthetic routes are crucial for generating a variety of benzothiophene derivatives with potential biological activity.

Molecular Structure Analysis

X-ray diffraction methods have been employed to characterize the molecular structure of benzothiophene derivatives, providing insight into their crystalline forms and molecular geometries. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a closely related compound, has been determined, showcasing the typical intramolecular and intermolecular hydrogen bonding patterns that stabilize the molecular conformation (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Scientific Research Applications

  • Pesticide Analysis

    • Application: The compound is used as a metabolite in the analysis of pesticides like glyphosate and glufosinate .
    • Method: The compound is detected in soybean extracts using UPLC-MS/MS with the Torus DEA Column .
    • Results: This method provides a specific, targeted way for determining glyphosate, glufosinate, and its metabolites in soybean extracts suitable for monitoring compliance with MRLs/tolerances .
  • Antimicrobial Peptide Resistance

    • Application: Compounds with similar structures are studied for their role in antimicrobial peptide resistance in bacteria .
    • Method: The relationship between metabolic genes and AMP resistance is examined, focusing on the impact of metabolic pathways on various aspects of resistance .
    • Results: Metabolic pathways related to guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), the tricarboxylic acid (TCA) cycle, haem biosynthesis, purine and pyrimidine biosynthesis, and amino acid and lipid metabolism influence in different ways metabolic adjustments, biofilm formation and energy production that could be involved in AMP resistance .
  • Corrosion Inhibition

    • Application: Similar compounds are synthesized and used as novel inhibitors for corrosion of mild steel .
    • Method: The compounds are applied in 1M HCl using various methods such as absorbance .
    • Results: These compounds have shown to offer sufficient retention of these highly polar and ionic compounds while providing excellent retention time stability, selectivity, and peak shape .
  • Drug Synthesis

    • Application: Compounds with similar structures are used in the synthesis of various drugs .
    • Method: The compound is used as a building block in the synthesis of complex molecules .
    • Results: This method provides a versatile way to create a variety of pharmaceutical compounds .
  • Biochemical Research

    • Application: Similar compounds are used in biochemical research, particularly in studies involving protein synthesis .
    • Method: The compound is used in various biochemical assays to study protein function .
    • Results: These studies provide valuable insights into protein function and can lead to the development of new therapeutic strategies .
  • Material Science

    • Application: Similar compounds are used in the development of new materials .
    • Method: The compound is used in the synthesis of polymers and other materials .
    • Results: These materials have potential applications in various industries, including electronics, energy, and healthcare .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJPHNLITLRBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337247
Record name 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS RN

13130-43-3
Record name 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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